1-[3-(Trifluoromethoxy)phenyl]guanidine is synthesized from readily available precursors such as aniline derivatives and cyanamide. The trifluoromethoxy group enhances its reactivity and solubility properties. This compound is classified within the broader category of fluorinated organic compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
The synthesis of 1-[3-(Trifluoromethoxy)phenyl]guanidine typically involves the following steps:
The reaction can be optimized by adjusting parameters such as temperature, concentration, and reaction time to maximize yield and purity.
The molecular structure of 1-[3-(Trifluoromethoxy)phenyl]guanidine can be described as follows:
1S/C8H8F3N3/c9-8(10,11)5-2-1-3-6(4-5)14-7(12)13/h1-4H,(H4,12,13,14)
C1=CC(=C(C=C1N=C(N)N)C(F)(F)F)O
This structural configuration contributes to its potential reactivity and interaction with biological targets.
1-[3-(Trifluoromethoxy)phenyl]guanidine can undergo various chemical reactions:
The mechanism of action for 1-[3-(Trifluoromethoxy)phenyl]guanidine primarily involves its interaction with biological targets such as ion channels and receptors:
This multifaceted mechanism underlies its utility in pharmacological applications.
Property | Value |
---|---|
Molecular Weight | 203.17 g/mol |
Density | Specific density data needed |
Solubility | Soluble in polar solvents |
These properties make it suitable for various applications in research and industry.
1-[3-(Trifluoromethoxy)phenyl]guanidine has several scientific applications:
These applications highlight its versatility and potential impact across multiple fields of research.
CAS No.: 2873-38-3
CAS No.:
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 491589-22-1
CAS No.: 173449-96-2